molecular formula C13H18BrN B1400736 N-[2-(4-bromophenyl)ethyl]cyclopentanamine CAS No. 1183453-21-5

N-[2-(4-bromophenyl)ethyl]cyclopentanamine

Cat. No.: B1400736
CAS No.: 1183453-21-5
M. Wt: 268.19 g/mol
InChI Key: QYFDREFLNMYWMJ-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenyl)ethyl]cyclopentanamine is a high-purity synthetic organic compound designed for research and development purposes. Its molecular structure, which integrates a cyclopentylamine core with a 4-bromophenethyl moiety, positions it as a valuable intermediate in medicinal chemistry and pharmacology exploration. This structural motif is commonly investigated for its potential to interact with various biological targets, similar to other cyclopentanamine derivatives studied in experimental settings . Research Applications & Value: This compound is primarily utilized as a key building block in organic synthesis and drug discovery campaigns. Researchers employ it in the design and synthesis of novel molecules, particularly those targeting central nervous system (CNS) receptors or enzymes. The 4-bromophenyl group is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki reactions), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . Its potential research value lies in areas such as neuroscience and neuropharmacology, where structurally similar amines have been investigated as potential precursors or probes . Handling & Compliance: This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Datasheet (SDS) for safe handling procedures and conduct all risk assessments prior to use. Proper personal protective equipment (PPE) should be worn, and the material should be stored in a cool, dry place under appropriate conditions as defined upon receipt.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)9-10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFDREFLNMYWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution and Reductive Amination

One common approach involves the initial synthesis of a cyclopentanone derivative, followed by functionalization with a 4-bromophenylethyl group. This method typically proceeds via:

This approach is supported by the synthesis of related compounds where aromatic groups are attached to cyclopentane rings via nucleophilic substitution and reduction steps, as indicated in the synthesis of cyclopentane derivatives with aromatic substituents.

Multistep Synthesis via Cyclopentane Functionalization

Another well-documented method involves the multistep functionalization of cyclopentane rings:

  • Step 1: Synthesis of cyclopentanone or cyclopentanol derivatives, often via cyclization reactions of suitable precursors.
  • Step 2: Introduction of the 2-(4-bromophenyl)ethyl group through nucleophilic substitution of halogenated intermediates, such as 2-(4-bromophenyl)ethyl halides.
  • Step 3: Conversion of the substituted cyclopentane into the amine via reduction or amination reactions, such as catalytic hydrogenation or reductive amination.

This pathway aligns with the general methodologies used in synthesizing cyclopentane-based amines with aromatic substituents, as described in the synthesis of related heterocyclic compounds.

Use of Protecting Groups and Cyclization Strategies

Some research reports highlight the use of protecting groups and cyclization techniques to improve yields and selectivity:

This approach is particularly useful when synthesizing derivatives with complex substituents, ensuring regioselectivity and high purity.

Key Reagents and Conditions

Step Reagents Conditions Purpose
Nucleophilic substitution 2-(4-bromophenyl)ethyl halides Room temperature or reflux Attach aromatic group to cyclopentane
Reductive amination Sodium cyanoborohydride, catalytic hydrogenation Mild conditions Convert ketones/aldehydes to amines
Cyclization Polyphosphoric acid, phosphorus pentoxide Elevated temperature (120°C) Form cyclic structures or heterocycles

Research Findings and Data

  • Yield Data: Typical yields for key steps range from 60% to 88%, depending on the specific reaction and reagents used.
  • Spectroscopic Confirmation: NMR (both ^1H and ^13C) and IR spectroscopy are routinely employed to confirm the structure of intermediates and final products.
  • Reaction Optimization: Conditions such as temperature, solvent choice, and reaction time significantly influence the purity and yield of the final compound.

Summary of Synthesis Pathway

Stage Description Typical Reagents Yield Notes
1 Synthesis of cyclopentane precursor Cyclopentanone derivatives 70-90% Cyclization or direct synthesis
2 Attachment of 4-bromophenylethyl group 2-(4-bromophenyl)ethyl halides 60-80% Nucleophilic substitution
3 Conversion to amine Catalytic hydrogenation, reductive amination 75-88% Final step to N-[2-(4-bromophenyl)ethyl]cyclopentanamine

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[2-(4-bromophenyl)ethyl]cyclopentanamine typically involves the alkylation of cyclopentanamine with 4-bromophenethylamine. This reaction is crucial for obtaining derivatives that may exhibit enhanced biological activities. The molecular structure facilitates interactions with biological targets, making it a valuable compound for research.

Biological Applications

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
10bMCF-734.81Apoptosis induction
10eHCT-11649.25Cell cycle arrest

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Studies suggest that it may reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents. This property indicates its potential in treating neurodegenerative diseases.

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological profile of this compound is characterized by its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and norepinephrine pathways, which are crucial for mood regulation.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the phenyl ring significantly affect binding affinity and efficacy, with electron-withdrawing groups like bromine enhancing potency compared to unsubstituted analogs .

Table 2: Structure-Activity Relationship Analysis

CompoundR GroupΔTm (°C)pIC50
1H0.66.0
2Br-0.2ND

Case Studies

4.1 Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell wall synthesis, leading to increased susceptibility to lysis .

4.2 Clinical Relevance

The potential therapeutic applications extend beyond oncology and neuroprotection; ongoing research explores its use in treating depression and anxiety disorders due to its influence on neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-[2-(4-Chlorophenyl)ethyl]cyclopentanamine
  • Molecular Formula : C₁₃H₁₇ClN
  • Molecular Weight : 223.74 g/mol
  • Key Differences: The bromine atom in the parent compound is replaced with chlorine.
N-(2-(4-Bromo-2-fluorophenoxy)ethyl)cyclopentanamine
  • Molecular Formula: C₁₃H₁₇BrFNO
  • Molecular Weight : 302.18 g/mol
  • Key Differences: Incorporates a phenoxyethyl backbone instead of a phenylethyl chain. The fluorine substituent and ether linkage could enhance polarity, affecting solubility and receptor interactions .

Substituent-Modified Analogs

N-Benzyl-2-(4-bromophenyl)ethanamine
  • Molecular Formula : C₁₅H₁₆BrN
  • Molecular Weight : 290.20 g/mol
  • Key Differences :
    • Replaces the cyclopentylamine group with a benzylamine moiety.
    • The benzyl group increases steric bulk, which may reduce binding site accessibility in MIPs compared to the cyclopentyl group .
N-(1-Phenylethyl)cyclopentanamine Derivatives
  • Examples : (R)- and (S)-enantiomers (e.g., compounds 9-R and 9-S in ).
  • Key Differences: Stereochemistry at the chiral center influences enantioselective binding.

Functional and Performance Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Application in MIPs
N-[2-(4-Bromophenyl)ethyl]cyclopentanamine 283.19 Bromophenyl, cyclopentylamine High-affinity binding (IF: 2.47–2.50)
N-[2-(4-Chlorophenyl)ethyl]cyclopentanamine 223.74 Chlorophenyl, cyclopentylamine Likely lower hydrophobicity vs. Br analog
N-Benzyl-2-(4-bromophenyl)ethanamine 290.20 Bromophenyl, benzylamine Steric hindrance may reduce MIP efficacy
N-(1-Phenylethyl)cyclopentanamine ~223–240 (varies by substituent) Phenylethyl, cyclopentylamine Chiral recognition in enantiomer separations

Research Findings and Implications

  • Halogen Effects : Bromine’s larger atomic radius and polarizability enhance π-π stacking and hydrophobic interactions in MIPs, making this compound more effective than its chloro analog for biomolecule recognition .
  • Backbone Modifications: Ether-linked derivatives (e.g., phenoxyethyl) introduce polarity but may compromise template stability during MIP synthesis .
  • Steric and Stereochemical Factors : Bulky substituents (e.g., benzyl) reduce binding efficiency, while chiral centers enable enantioselective applications .

Biological Activity

N-[2-(4-bromophenyl)ethyl]cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNC_{13}H_{16}BrN, with a molecular weight of approximately 250.18 g/mol. The structure features a cyclopentanamine moiety linked to a 4-bromophenyl ethyl group, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, potentially affecting conditions such as depression and anxiety. The bromine substituent on the phenyl ring enhances binding affinity to certain receptors, potentially increasing therapeutic efficacy.

Antidepressant Activity

This compound has shown promise as an antidepressant agent. Studies have demonstrated that compounds with similar structures can inhibit norepinephrine and serotonin uptake, which are critical mechanisms in managing depressive disorders. For instance, related compounds have been shown to exhibit inhibition constants in the nanomolar range, indicating strong potential for antidepressant effects .

Antitumor Activity

Recent studies have explored the antitumor properties of cyclopentanamine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 5.13 to 17.95 μM against various cancer cell lines, suggesting significant antitumor activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameIC50 (μM) Antidepressant ActivityIC50 (μM) Antitumor Activity
N-[2-(4-chlorophenyl)ethyl]cyclopentanamine6210-20
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine13015-25
This compound 37 5.13-17.95

This table highlights the superior activity of this compound in both antidepressant and antitumor contexts compared to its analogs.

Case Studies and Research Findings

  • Antidepressant Mechanisms : A study indicated that compounds similar to this compound significantly inhibited synaptosomal uptake of norepinephrine and serotonin, suggesting a mechanism akin to established antidepressants .
  • Antitumor Efficacy : In vitro studies on cyclopentanamine derivatives revealed potent inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation-related tumor growth. Compounds demonstrated IC50 values as low as 1.08 μM against COX-2, a target for cancer therapy .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .

Q & A

Q. What are the recommended synthetic routes for N-[2-(4-bromophenyl)ethyl]cyclopentanamine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves reductive amination between cyclopentanamine and 4-bromophenethyl aldehyde or ketone derivatives. Key steps include:

  • Amine-Alkylation: Reacting 2-(4-bromophenyl)ethylamine with cyclopentanone under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) .
  • Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity.
  • Optimization: Adjusting solvent polarity (e.g., THF vs. DCM), temperature (25–60°C), and stoichiometric ratios (1:1.2 amine:carbonyl) to maximize yield .

Q. How can researchers characterize the structural and chemical properties of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the cyclopentyl and bromophenyl groups (e.g., δ ~7.4 ppm for aromatic protons, δ ~2.8 ppm for ethylamine protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₈BrN, ~275.1 g/mol) and isotopic patterns for bromine .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

  • Receptor Binding Assays: Screen for affinity at amine-related receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme Inhibition: Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric assays .
  • Cytotoxicity: MTT assays in cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed receptor-binding mechanisms?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses at target receptors (e.g., GPCRs). Compare results with experimental IC₅₀ data to validate models .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key interactions (e.g., hydrophobic contacts with bromophenyl) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and resolve discrepancies between in vitro and in silico data .

Q. What strategies address variability in biological activity across different experimental models?

Answer:

  • Data Normalization: Use internal controls (e.g., reference inhibitors) to standardize assays .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes (human/rat) to correlate in vitro activity with in vivo relevance .
  • Species-Specific Receptors: Compare binding affinities across orthologs (e.g., human vs. murine receptors) to explain interspecies variability .

Q. How can researchers design derivatives to enhance selectivity for specific biological targets?

Answer:

  • SAR Studies: Modify the cyclopentyl group (e.g., introduce methyl substituents) or replace bromine with other halogens to alter steric/electronic properties .
  • Click Chemistry: Attach functional groups (e.g., azide-alkyne cycloaddition) to probe target engagement in live-cell imaging .
  • Proteomics: Use affinity-based pull-down assays coupled with LC-MS/MS to identify off-target interactions .

Q. What analytical methods resolve structural ambiguities in crystallographic or spectroscopic data?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with a target protein to determine precise binding conformations .
  • 2D NMR: NOESY or ROESY to assign stereochemistry and confirm spatial proximity of protons .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level and compare experimental/theoretical IR or NMR spectra .

Notes

  • Methodological Focus: Emphasized experimental design, validation, and contradiction resolution.
  • Advanced vs. Basic: Differentiated by complexity (e.g., computational modeling vs. synthesis basics).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(4-bromophenyl)ethyl]cyclopentanamine
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N-[2-(4-bromophenyl)ethyl]cyclopentanamine

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